2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid
Description
2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid (CAS: 927801-43-2) is a bicyclic heterocyclic compound featuring an oxazole ring fused with a pyridine core. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its carboxylic acid group at the 6-position enhances water solubility and enables further derivatization for drug discovery .
Properties
IUPAC Name |
2-cyclopropyl-[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)6-3-7-9(11-4-6)15-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDBOCVPPTPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)N=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Core Formation
While no direct synthesis of this compound was found, closely related fused heterocycles such as thiazolo[4,5-b]pyridine-6-carboxylic acid have been synthesized via multi-step procedures starting from halogenated aminopyridines and heteroatom-containing reagents (e.g., thiocyanamide for thiazole formation).
- Reaction of 3,5-dibromo-2-aminopyridine with thiocyanamide or analogous reagents to form thiourea intermediates.
- Cyclization under basic or thermal conditions to form the fused heterocycle.
- Functional group transformations such as palladium-catalyzed carbonylation to introduce carboxylate esters.
- Hydrolysis to yield the carboxylic acid.
These steps establish a framework adaptable to oxazole ring formation by substituting the heteroatom reagents accordingly.
Carboxylic Acid Group Installation
The carboxylic acid at the 6-position is commonly introduced by:
- Palladium-catalyzed carbonylation of halogenated heterocycles under carbon monoxide atmosphere, followed by esterification.
- Subsequent hydrolysis of the ester to the free acid under basic conditions.
For example, in the synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid, methyl esters are formed via Pd-catalyzed carbonylation and then hydrolyzed with sodium hydroxide at mild temperatures (10–30 °C) to yield the acid with high yield (up to 88.5%).
Representative Synthetic Procedure (Adapted from Related Compounds)
| Step | Reaction Conditions | Reagents | Outcome | Yield (%) |
|---|---|---|---|---|
| 1. Formation of aminopyridine thiourea intermediate | 50–80 °C, 12 h | 3,5-dibromo-2-aminopyridine, thiocyanamide, benzoyl chloride | 1-(3,5-dibromopyridin-2-yl)thiourea | ~84% |
| 2. Cyclization to fused heterocycle | 85–110 °C, 5 h | Sodium hydride in THF | 6-bromothiazolo[4,5-b]pyridine-2-amine | 82–84% |
| 3. Diazotization and ring closure | 95–120 °C, 11 h | Isoamyl nitrite | 6-bromothiazolo[4,5-b]pyridine | 54–60% |
| 4. Pd-catalyzed carbonylation | 100–115 °C, 12 h, CO 10 kPa | Pd(PPh3)2Cl2, triethylamine or pyridine, methanol | Methyl ester of heterocyclic carboxylate | 63–77% |
| 5. Hydrolysis to carboxylic acid | 10–30 °C, 12 h | NaOH, water | Heterocyclic carboxylic acid | 86–88% |
Note: This table summarizes a related synthetic route for thiazolo[4,5-b]pyridine-6-carboxylic acid, which serves as a close analogue for the oxazolo[5,4-b]pyridine system.
Analytical and Research Findings
- Yield and Purity: The multi-step synthesis achieves overall yields typically between 50–85% per step, with high purity confirmed by thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
- Reaction Control: Temperature control is critical at each stage to optimize yields and minimize side reactions.
- Catalysts: Palladium catalysts such as bis(triphenylphosphine)palladium dichloride are essential for carbonylation steps.
- Hydrolysis Conditions: Mild basic hydrolysis efficiently converts esters to acids without degrading the heterocyclic core.
Summary and Recommendations for this compound Preparation
Based on the synthesis of structurally related fused heterocyclic carboxylic acids, the preparation of this compound would likely involve:
- Starting from appropriately substituted aminopyridines.
- Formation of the oxazole ring via cyclization with suitable reagents (e.g., α-haloketones or α-haloesters).
- Introduction of the cyclopropyl group through cyclopropanation or cross-coupling methods.
- Palladium-catalyzed carbonylation to install the carboxylate ester.
- Hydrolysis to the free carboxylic acid under controlled basic conditions.
Further experimental optimization would be required to adapt these steps specifically for the cyclopropyloxazolo fused system.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its unique structure, it is investigated for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid and its analogs:
Key Differences and Implications
Heterocycle Core :
- Oxazole vs. Isoxazole : The oxazole ring in the target compound contains one oxygen and one nitrogen atom, whereas isoxazole analogs (e.g., CAS 923881-51-0) have an additional nitrogen. This difference alters electronic distribution, affecting reactivity and binding affinity .
Substituent Position and Type: 2-Cyclopropyl vs. 3-Cyclopropyl: The cyclopropyl group at the 2-position in the target compound imposes distinct steric and conformational effects compared to 3-substituted analogs (e.g., CAS 1018151-12-6). This impacts molecular geometry and interactions with biological targets . Methyl groups (e.g., CAS 923881-51-0) improve lipophilicity but may reduce solubility .
Synthetic Pathways: Cyclocondensation reactions with 1,3-diketones or Meldrum’s acid yield dihydroisoxazolo[5,4-b]pyridines under varying solvent conditions (e.g., EtOH-HOAc mixtures) . However, the target compound’s oxazole core may require alternative precursors, such as aminoazole derivatives .
Thienyl-substituted compounds (e.g., CAS 923881-51-0) may target enzymes with aromatic pockets due to enhanced π-stacking capabilities .
Biological Activity
Overview
2-Cyclopropyloxazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound notable for its unique structural features, which include a cyclopropyl group, an oxazole ring, and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This compound's unique combination of functional groups contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This mechanism is crucial for understanding its potential therapeutic applications.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth at certain concentrations.
Anticancer Properties
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have reported that it can inhibit the proliferation of specific cancer cell lines, suggesting its potential as a lead compound in cancer drug development.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential utility in treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. The following table summarizes key research findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
